Pyrene azide 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C26H28N4O3 |

|---|---|

Poids moléculaire |

444.5 g/mol |

Nom IUPAC |

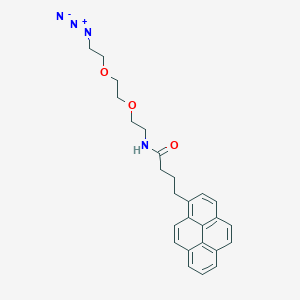

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-pyren-1-ylbutanamide |

InChI |

InChI=1S/C26H28N4O3/c27-30-29-14-16-33-18-17-32-15-13-28-24(31)6-2-3-19-7-8-22-10-9-20-4-1-5-21-11-12-23(19)26(22)25(20)21/h1,4-5,7-12H,2-3,6,13-18H2,(H,28,31) |

Clé InChI |

DXXWPTFNJXUJQL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)NCCOCCOCCN=[N+]=[N-] |

Origine du produit |

United States |

Foundational & Exploratory

Pyrene Azide 3: A Technical Guide for Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Pyrene Azide 3 is a specialized biochemical tool that leverages the unique photophysical properties of the pyrene fluorophore in conjunction with the reactive azide moiety. Although now discontinued, its functionalities are well-represented by other available pyrene azide derivatives.[1][2][3] This guide provides an in-depth overview of the core applications of pyrene azides, focusing on their use as fluorescent probes and for photo-crosslinking to study molecular interactions in biological systems.

The pyrene moiety is a polycyclic aromatic hydrocarbon known for its strong fluorescence, which is highly sensitive to the local microenvironment.[4][5] This sensitivity allows for the probing of changes in polarity and the viscosity of the surrounding medium. A key feature of pyrene is its ability to form "excimers" (excited-state dimers) when two pyrene molecules are in close proximity (approximately 10 Å). This results in a characteristic red-shifted emission, providing a spectroscopic ruler for intramolecular and intermolecular distances.

The azide group provides a versatile handle for two primary applications:

-

Click Chemistry: The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the highly specific and efficient covalent attachment of the pyrene probe to alkyne-modified biomolecules.

-

Photo-crosslinking: Upon UV irradiation, the aryl azide group is converted into a highly reactive nitrene intermediate. This nitrene can then form covalent bonds by inserting into C-H and N-H bonds in neighboring molecules, effectively "capturing" transient interactions.

This compound, specifically, is a derivative of pyrenebutyric acid and contains a triethylene glycol linker to enhance its solubility in aqueous solutions, which is beneficial for biochemical experiments.

Data Presentation

Photophysical and Chemical Properties of Pyrene Azides

The following table summarizes key quantitative data for pyrene and its azide derivatives. Note that specific data for the discontinued this compound is limited; therefore, data for pyrene and Pyrene Azide 1 are provided as representative examples.

| Property | Value | Source |

| This compound (Discontinued) | ||

| Molecular Formula | C₂₆H₂₈N₄O₃ | |

| Molecular Weight | 444.53 g/mol | |

| Appearance | Yellowish solid | |

| Solubility | Soluble in dichloromethane, chloroform; moderately soluble in DMSO, DMF, acetonitrile | |

| Pyrene Azide 1 | ||

| Molecular Formula | C₂₃H₂₂N₄O₃ | |

| Molecular Weight | 402.45 g/mol | |

| Absorption Maxima (λ_abs) | 343, 326, 313, 276, 265, 242, 234 nm | |

| Emission Maxima (λ_em) | 377, 397 nm (monomer) | |

| Pyrene (Fluorophore Core) | ||

| Molar Extinction Coefficient (ε) | ~54,000 cm⁻¹M⁻¹ at 335.2 nm in cyclohexane | |

| Fluorescence Quantum Yield (Φ_F) | 0.32 in cyclohexane | |

| Excimer Emission | ~425-550 nm (centered around 460 nm) |

Mandatory Visualizations

References

An In-depth Technical Guide to the Synthesis and Purification of Pyrene Azide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and purification of key pyrene azide derivatives. These fluorescent compounds are pivotal in biomedical research and drug development, primarily serving as molecular probes and versatile handles for bioconjugation via "click chemistry." This guide offers detailed experimental protocols, quantitative data, and logical workflows to aid researchers in the efficient preparation of high-purity pyrene azide reagents.

Introduction

Pyrene is a polycyclic aromatic hydrocarbon renowned for its unique photophysical properties, including a long fluorescence lifetime and the ability to form excimers. When functionalized with an azide group, pyrene becomes a powerful tool for covalent labeling of biomolecules. The azide moiety allows for highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, collectively known as "click chemistry".[1] These reactions are bio-orthogonal, meaning they can proceed in complex biological systems without interfering with native biochemical processes. This makes pyrene azides invaluable for applications such as fluorescently labeling proteins, nucleic acids, and other biomolecules for imaging and tracking purposes.[1]

This guide will focus on the synthesis and purification of two principal pyrene azide derivatives: 1-azidopyrene and 1-(azidomethyl)pyrene .

Synthesis of Pyrene Azide Derivatives

Several synthetic pathways can be employed to produce pyrene azide derivatives, starting from common pyrene precursors. The choice of route often depends on the availability of starting materials and the desired substitution pattern.

General Experimental Workflow

The overall process for synthesizing and purifying pyrene azide derivatives follows a logical progression from starting material to the final, high-purity product.

Figure 1: General workflow for pyrene azide synthesis and purification.

Route 1: Synthesis of 1-Azidopyrene from 1-Aminopyrene

This method involves the diazotization of an aromatic amine followed by substitution with an azide ion, a classic and effective route for preparing aryl azides.[2]

Figure 2: Synthesis of 1-Azidopyrene via diazotization.

Experimental Protocol:

-

Diazotization : In a round-bottom flask, dissolve 1-aminopyrene (1.0 eq) in a suitable solvent such as dichloromethane.[3] Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (2.0 eq) in water, followed by the dropwise addition of an acid (e.g., acetic acid or dilute HCl) while maintaining the low temperature.[3] Stir the mixture for 30-60 minutes to form the diazonium salt in situ.

-

Azidation : In a separate flask, prepare a solution of sodium azide (2.2 eq) in water.

-

Slowly add the sodium azide solution to the cold diazonium salt solution. The reaction is often accompanied by the evolution of nitrogen gas.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Workup : Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 1-azidopyrene.

| Parameter | Value | Reference |

| Starting Material | 1-Aminopyrene | |

| Key Reagents | Sodium Nitrite, Sodium Azide | |

| Solvent | Dichloromethane | |

| Temperature | 0-5 °C, then Room Temp. | |

| Typical Yield | 85-90% (for similar aryl azides) |

Route 2: Synthesis of 1-(Azidomethyl)pyrene from 1-(Bromomethyl)pyrene

This pathway utilizes a straightforward nucleophilic substitution reaction, where the bromide leaving group is displaced by an azide ion.

Figure 3: Synthesis of 1-(Azidomethyl)pyrene from a halide precursor.

Experimental Protocol:

-

Reaction Setup : Dissolve 1-(bromomethyl)pyrene (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add sodium azide (2.0 eq) to the solution.

-

Heat the suspension under microwave irradiation at 80 °C for 20 minutes. Alternatively, the reaction can be stirred at room temperature for a longer duration (e.g., 40 minutes for benzyl bromide).

-

Workup : After cooling, dilute the reaction mixture with ethyl acetate and wash extensively with saturated sodium bicarbonate solution, water, and brine to remove DMF and excess sodium azide.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

| Parameter | Value | Reference |

| Starting Material | 1-(Bromomethyl)pyrene | |

| Key Reagent | Sodium Azide | |

| Solvent | Dimethylformamide (DMF) | |

| Conditions | 80 °C, Microwave, 20 min | |

| Typical Yield | 84-90% (for similar substrates) |

Purification of Pyrene Azide Derivatives

High purity is critical for the successful application of pyrene azides in sensitive biological experiments. A two-step purification process involving column chromatography followed by recrystallization is generally recommended.

Column Chromatography

Flash column chromatography is an effective method for the initial purification of crude pyrene azide products, separating them from unreacted starting materials and non-polar byproducts.

General Protocol for Column Chromatography:

-

Stationary Phase : Silica gel is the standard stationary phase.

-

Eluent Selection : A solvent system of hexane and ethyl acetate is commonly used. The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the desired product. A gradient elution, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity, can improve separation. For pyrene derivatives, a 2:1 mixture of ethyl acetate and hexanes has been used effectively.

-

Procedure :

-

Pack the column with a slurry of silica gel in the initial, low-polarity eluent.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent by rotary evaporation.

-

Recrystallization

Recrystallization is employed as a final purification step to obtain highly pure, crystalline pyrene azide.

General Protocol for Recrystallization:

-

Solvent Selection : The ideal solvent is one in which the pyrene azide is highly soluble at elevated temperatures but poorly soluble at room temperature or below. For pyrene derivatives, mixtures of a soluble solvent (like benzene or toluene) and a non-polar anti-solvent (like hexane) are often effective. Ethanol or methanol can also be used for recrystallizing pyrene compounds.

-

Procedure :

-

Dissolve the product from column chromatography in a minimal amount of the hot recrystallization solvent.

-

Allow the solution to cool slowly to room temperature, which encourages the formation of large, pure crystals.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Characterization and Data

Accurate characterization is essential to confirm the identity and purity of the synthesized pyrene azide derivatives.

| Compound | Formula | Mol. Weight | M.P. | Purity (Typical) |

| 1-(Azidomethyl)pyrene | C₁₇H₁₁N₃ | 257.29 g/mol | 66-70 °C | >98.0% (HPLC) |

| 1-Azidopyrene | C₁₆H₉N₃ | 243.27 g/mol | N/A | N/A |

Note: Experimental data for 1-azidopyrene is less commonly reported in commercial sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for these exact compounds is not readily available in all literature, the expected spectra would show characteristic peaks for the pyrene ring protons (typically in the 7.8-8.5 ppm range in ¹H NMR) and, for 1-(azidomethyl)pyrene, a singlet for the methylene protons adjacent to the azide group.

Conclusion

The synthesis and purification of pyrene azide derivatives are achievable through well-established organic chemistry techniques. By following the detailed protocols for synthesis via diazotization or nucleophilic substitution, and subsequent purification by column chromatography and recrystallization, researchers can obtain high-purity reagents. These fluorescent azides are indispensable tools for chemical biology and drug discovery, enabling precise labeling and investigation of biological systems. This guide provides the necessary foundational knowledge for the successful preparation of these valuable compounds.

References

Pyrene azide 3 mechanism of action in click chemistry

An In-depth Technical Guide on the Mechanism of Action of Pyrene Azide in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform.[1][2] Among these, the azide-alkyne cycloaddition has become a cornerstone for its exceptional utility in bioconjugation, drug discovery, and materials science.[2] Pyrene azide, a fluorescent labeling reagent, leverages the principles of click chemistry to covalently attach the environmentally sensitive pyrene fluorophore to a target molecule. The "Pyrene azide 3" designation likely refers to a specific isomer or derivative, such as a pyrenebutyric acid derivative with a triethylene glycol linker, designed to enhance solubility and reduce non-specific interactions. This guide provides a detailed exploration of the core mechanisms by which pyrene azide participates in click chemistry, focusing on the two predominant pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Mechanisms of Action

Pyrene azide's utility in click chemistry is centered on the reactivity of its azide functional group (-N₃) with an alkyne functional group (a carbon-carbon triple bond). This reaction forms a stable triazole ring, covalently linking the pyrene moiety to the alkyne-containing molecule. The specific mechanism depends on the nature of the alkyne and the presence or absence of a catalyst.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most classic and widely used form of click chemistry.[2] It involves the reaction of a terminal alkyne with an azide, catalyzed by copper(I) ions, to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[3] The copper(I) catalyst dramatically accelerates the reaction rate by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.

The catalytic cycle of CuAAC is generally understood to proceed through the following steps:

-

Formation of Copper(I)-Acetylide: The copper(I) catalyst reacts with the terminal alkyne to form a copper(I)-acetylide intermediate.

-

Coordination of the Azide: The azide group of the pyrene azide molecule coordinates to the copper center of the acetylide intermediate.

-

Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, forming a six-membered copper-containing intermediate.

-

Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper derivative, which is then protonated to release the triazole product and regenerate the copper(I) catalyst.

The copper(I) catalyst can be introduced directly, but is more commonly generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate. To stabilize the Cu(I) oxidation state and prevent oxidative damage to biomolecules, a coordinating ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.

Figure 1: Catalytic cycle of the CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the cytotoxicity associated with the copper catalyst, especially in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This bioorthogonal reaction does not require a metal catalyst. Instead, it utilizes a cyclooctyne, a highly strained cyclic alkyne, as the reaction partner for the azide. The high ring strain of the cyclooctyne (e.g., dibenzocyclooctyne - DBCO, or bicyclononynes - BCN) provides the driving force for the [3+2] cycloaddition with an azide.

The mechanism of SPAAC is a concerted [3+2] cycloaddition, where the azide and the strained alkyne react in a single step to form the triazole product. Unlike CuAAC, SPAAC typically yields a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) because the reaction is not catalyzed and directed by a metal center. The reaction kinetics of SPAAC are highly dependent on the structure of the cyclooctyne.

Figure 2: Mechanism of the SPAAC reaction.

Quantitative Data

The efficiency and kinetics of click reactions involving pyrene azide are crucial for experimental design. The following tables summarize key quantitative data.

Table 1: Reaction Kinetics of Azide-Alkyne Cycloadditions

| Reaction Type | Alkyne Partner | Azide Partner | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference(s) |

|---|---|---|---|---|

| CuAAC | Terminal Alkyne | Generic Azide | 10 - 100 | |

| SPAAC | Bicyclononyne (BCN) | Primary Azide | 0.012 - 0.024 | |

| SPAAC | Dibenzocyclooctyne (ADIBO) | Primary Azide | 0.90 | |

| SPAAC | Dibenzocyclooctyne (ADIBO) | Secondary Azide | 0.25 |

| SPAAC | Dibenzocyclooctyne (ADIBO) | Tertiary Azide | 4.7 x 10⁻⁶ | |

Table 2: Photophysical Properties of Pyrene-Triazole Conjugates | Pyrene Derivative | Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Triazole-conjugated pyrene (DTP) | Solution | 365 | 402, 424, 452 | Not specified | | | Tetrasubstituted pyrene-triazoles | Dichloromethane | Not specified | Not specified | 0.71 - 0.81 | | | Generic Pyrene | Degassed Toluene | Not specified | Not specified | 0.65 ± 0.01 | |

Experimental Protocols

Protocol 1: General Procedure for CuAAC Labeling of a Biomolecule with Pyrene Azide

This protocol is adapted for labeling an alkyne-modified protein.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4)

-

This compound (stock solution in DMSO)

-

Copper(II) sulfate (CuSO₄) (stock solution in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (stock solution in water)

-

Sodium ascorbate (freshly prepared stock solution in water)

-

Aminoguanidine (optional, to scavenge reactive byproducts)

-

Desalting column for purification

Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified protein solution and buffer to the desired final volume and concentration (e.g., 10-50 µM).

-

Add the this compound stock solution to achieve a final concentration typically in 5-10 fold molar excess over the protein.

-

Prepare a premixed solution of CuSO₄ and THPTA. Add this to the reaction mixture. The final concentration of CuSO₄ is typically 50-100 µM, with a 5-fold excess of THPTA.

-

If using, add aminoguanidine to a final concentration of 5 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or fluorescence.

-

Purify the pyrene-labeled protein from excess reagents and catalyst using a desalting column or other appropriate chromatography method.

-

Characterize the labeled protein by measuring its absorbance at 280 nm (for protein concentration) and ~345 nm (for pyrene concentration) to determine the labeling efficiency.

Figure 3: Experimental workflow for CuAAC labeling.

Protocol 2: General Procedure for SPAAC Labeling with Pyrene Azide

This protocol describes the labeling of a biomolecule modified with a strained alkyne (e.g., DBCO).

Materials:

-

Strained alkyne-modified biomolecule in a biocompatible buffer (e.g., PBS, pH 7.4)

-

This compound (stock solution in DMSO)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

In a suitable reaction vessel, dissolve the strained alkyne-modified biomolecule to the desired concentration.

-

Add the this compound stock solution. A 2-5 fold molar excess of the azide is typically sufficient.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the reactivity of the cyclooctyne.

-

Monitor the reaction progress by LC-MS or by following the change in fluorescence.

-

Once the reaction is complete, purify the labeled biomolecule to remove any unreacted pyrene azide.

Figure 4: Experimental workflow for SPAAC labeling.

Conclusion

This compound serves as a powerful tool for fluorescently labeling molecules of interest through the robust and versatile click chemistry platform. Its mechanism of action is fundamentally that of an azide participating in either a copper-catalyzed or a strain-promoted cycloaddition with an alkyne. The choice between the CuAAC and SPAAC pathways is dictated by the specific application, with CuAAC offering faster kinetics for terminal alkynes and SPAAC providing a bioorthogonal, catalyst-free alternative for applications in living systems. By understanding these core mechanisms and leveraging the provided protocols, researchers can effectively employ pyrene azide for a wide range of applications in drug development, bio-imaging, and beyond.

References

A Technical Guide to Pyrene Azide 3: Commercial Availability and Applications in Bioconjugation

For researchers, scientists, and drug development professionals venturing into fluorescent labeling and bioconjugation, pyrene-based probes offer unique photophysical properties. "Pyrene azide 3," a derivative of pyrenebutyric acid featuring a triethylene glycol linker, is a key reagent in this class. Its terminal azide group allows for efficient conjugation to alkyne-modified molecules via click chemistry, a method prized for its high efficiency and biocompatibility. This guide provides an in-depth overview of the commercial availability of this compound and related compounds, detailed experimental protocols for its use, and visualizations of its application in modern drug discovery paradigms such as Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability of Pyrene Azide Derivatives

Several chemical suppliers offer "this compound" and structurally similar pyrene azide compounds. The nomenclature can vary between suppliers, with designations like "Pyrene azide 1," "Pyrene azide 2," and "Pyrene-PEGx-azide" often referring to variations in the polyethylene glycol (PEG) linker length. Below is a comparative table of commercially available pyrene azide derivatives suitable for click chemistry applications.

| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| MedchemExpress | This compound | 2252168-06-0 | 446.51 | >98% | 50 mg, 100 mg, 250 mg (pricing by quote)[1] |

| BroadPharm | Pyrene-PEG2-azide | 2135330-58-2 | 402.5 | 96% | 1 mg, 5 mg, 10 mg |

| BroadPharm | Pyrene azide 2 | 1807512-45-3 | 416.5 | 96% | 1 mg, 5 mg, 10 mg |

| Lumiprobe | Pyrene azide 1 | 2135330-58-2 | 402.45 | >95% | 1 mg, 5 mg, 10 mg |

| Lumiprobe | Pyrene azide 2 | 1807512-45-3 | 416.48 | >95% | 1 mg, 5 mg, 10 mg |

| Lumiprobe | This compound | 2252168-06-0 | 446.51 | >90% | Discontinued |

| APExBIO | 3-Pyrene Azide | N/A | N/A | N/A | N/A |

| Sunlights Tech | Pyrene Azide | N/A | N/A | N/A | N/A |

Experimental Protocols

The primary application of pyrene azide derivatives is their conjugation to alkyne-containing molecules through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. The following is a general protocol for the fluorescent labeling of an alkyne-modified biomolecule with a pyrene azide.

Materials:

-

Pyrene azide derivative (e.g., this compound)

-

Alkyne-modified biomolecule (e.g., protein, DNA, or small molecule)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) (optional, as a copper ligand)

-

Solvent: A mixture of a water-miscible organic solvent (e.g., DMSO, DMF, or t-butanol) and an aqueous buffer (e.g., phosphate-buffered saline, PBS)

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of the pyrene azide in anhydrous DMSO or DMF.

-

Prepare a 10 mM stock solution of the alkyne-modified biomolecule in a suitable buffer.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

-

(Optional) Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule and the pyrene azide. A 1.5 to 5-fold molar excess of the pyrene azide is typically recommended.

-

Add the copper ligand (if used) to the reaction mixture.

-

Add the CuSO₄ solution to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Reaction Conditions:

-

Vortex the reaction mixture gently to ensure homogeneity.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which can be beneficial for sensitive biomolecules.

-

-

Purification:

-

Following the incubation, the pyrene-labeled biomolecule can be purified from excess reagents using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or precipitation.

-

Visualizing Applications and Workflows

Logical Relationship: PROTAC Formation

This compound is described as a PEG-based PROTAC linker. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The pyrene moiety can serve as a fluorescent tag for studying PROTAC localization and engagement.

Caption: Logical diagram of this compound's role in forming a fluorescent PROTAC.

Experimental Workflow: Fluorescent Labeling

The general experimental workflow for using a pyrene azide in a click chemistry labeling experiment involves a series of straightforward steps from reagent preparation to final product analysis.

Caption: A typical experimental workflow for fluorescent labeling using pyrene azide and click chemistry.

References

An In-depth Technical Guide to the Safety and Handling of Azido Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety and handling guidelines for azido compounds, a class of molecules integral to various fields of chemical research and drug development. While indispensable in applications such as "click chemistry," the synthesis of nitrogen-containing heterocycles, and as precursors to amines, azido compounds present significant and potentially severe hazards. Their energetic nature necessitates a thorough understanding of their stability, toxicity, and handling requirements to ensure safe laboratory operations. This document outlines these hazards, provides quantitative stability data, details essential experimental protocols, and presents visual workflows and diagrams to promote a culture of safety in the handling of these valuable yet hazardous reagents.

Core Hazards of Azido Compounds

The primary hazards associated with azido compounds stem from their high nitrogen content and the propensity of the azide functional group (-N₃) to decompose and release dinitrogen gas (N₂), a highly exothermic process. This decomposition can be initiated by various stimuli, leading to two principal dangers: explosions and toxicity.

1.1. Explosive Hazards

Both organic and inorganic azides can be explosive and are sensitive to:

-

Heat: Elevated temperatures can initiate rapid decomposition.

-

Shock and Friction: Physical impact, grinding, or even friction from a ground glass joint can be sufficient to trigger detonation.[1][2]

-

Light: Some azido compounds are light-sensitive and can decompose upon exposure.[3][4]

The stability of an organic azide is intrinsically linked to its molecular structure. Several empirical rules have been developed to help assess the potential explosive hazard of a given azido compound:

-

The Rule of Six: This guideline suggests that for a molecule to be relatively safe, there should be at least six carbon atoms (or other atoms of similar size) for each energetic functional group (e.g., azide, nitro, diazo).[3] A lower ratio indicates a higher potential for explosive decomposition.

-

Carbon-to-Nitrogen (C/N) Ratio: The ratio of carbon atoms to nitrogen atoms in the molecule is a critical indicator of stability.

-

C/N Ratio > 3: Generally considered to be relatively safe to handle.

-

1 < C/N Ratio < 3: Potentially explosive and should be handled with extreme caution, in small quantities, and stored as dilute solutions at low temperatures.

-

C/N Ratio ≤ 1: Should be considered highly unstable and should not be isolated. These compounds should only be generated and used in situ.

-

1.2. Toxicity Hazards

The toxicity of azido compounds is a significant concern, with sodium azide's acute toxicity being comparable to that of sodium cyanide.

-

Mechanism of Action: The azide ion is a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration, leading to a rapid decrease in ATP production and subsequent cell death.

-

Routes of Exposure: Exposure can occur through inhalation, ingestion, or skin absorption.

-

Symptoms of Exposure: Symptoms of azide poisoning can appear within minutes and include dizziness, weakness, headache, nausea, vomiting, rapid heart rate, and skin and eye irritation. Severe exposure can lead to convulsions, low blood pressure, loss of consciousness, and respiratory failure.

-

Hydrazoic Acid Formation: A significant danger arises from the reaction of azides with strong acids, which produces hydrazoic acid (HN₃). Hydrazoic acid is a highly toxic, volatile, and explosive substance.

Quantitative Stability and Sensitivity Data

A thorough risk assessment for any experiment involving azido compounds requires an understanding of their quantitative stability and sensitivity to various stimuli. The following tables summarize available data for thermal stability and impact sensitivity. It is crucial to note that these values can be influenced by the experimental conditions under which they were measured.

Thermal Stability of Organic Azides

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are common techniques used to evaluate the thermal stability of energetic materials. The onset temperature of decomposition (Tonset) is a key parameter indicating the temperature at which decomposition begins.

| Compound Class | Example Compound | Tonset (°C) | Notes |

| Alkyl Azides | 1-Azidoadamantane | ~200 | Generally more stable than aryl and acyl azides. |

| Glycidyl Azide Polymer (GAP) | ~205 | An energetic polymer used in propellants. | |

| Aryl Azides | Phenyl Azide | ~160 | Stability is influenced by substituents on the aromatic ring. |

| 4-Azidobenzoic Acid | ~180 | Electron-withdrawing groups can affect stability. | |

| Acyl Azides | Benzoyl Azide | ~120 | Generally less stable than alkyl and aryl azides and prone to Curtius rearrangement upon heating. |

| Sulfonyl Azides | p-Toluenesulfonyl Azide (TsN₃) | ~175 | Commonly used as a diazo-transfer reagent. Generally more thermally stable than many other azides. |

| p-Acetamidobenzenesulfonyl Azide (p-ABSA) | ~140 | Another common diazo-transfer reagent. |

Impact Sensitivity of Azido Compounds

Impact sensitivity is typically measured using a drop-weight impact tester and is often reported as the H₅₀ or E₅₀ value, which is the height or energy at which there is a 50% probability of detonation. Data for organic azides is less systematically compiled than for military explosives. The following table provides some representative values to offer a comparative perspective.

| Compound | Impact Sensitivity (H₅₀, cm) | Notes |

| Lead Azide | 7 - 12 | A primary explosive used as a detonator, highly sensitive. |

| p-Toluenesulfonyl Azide (TsN₃) | > 100 | Generally considered to be impact-insensitive under normal laboratory conditions. |

| Imidazole-1-sulfonyl azide HCl | 32 | An example of a more sensitive sulfonyl azide. |

| Various Organic Azides | Varies widely | Peroxides and azides are generally considered the most sensitive classes of organic explosives. The impact sensitivity of a specific organic azide must be determined on a case-by-case basis. |

Note on Shock Sensitivity: Quantitative data for shock sensitivity of organic azides is not widely available in a comparative format. However, it is a critical safety parameter. As a general rule, any new or unfamiliar azido compound should be treated as potentially shock-sensitive. Heavy metal azides are known to be extremely shock-sensitive.

Detailed Experimental Protocols

Strict adherence to well-defined experimental protocols is paramount when working with azido compounds. The following sections provide detailed methodologies for key laboratory procedures.

General Safety Precautions

-

Work in a Designated Area: All work with azido compounds should be conducted in a well-ventilated fume hood.

-

Use Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Work on a Small Scale: Use the smallest possible quantities of azido compounds, especially when working with new or potentially unstable materials.

-

Use a Blast Shield: A blast shield should be placed between the experiment and the researcher.

-

Avoid Incompatible Materials:

-

Heavy Metals: Do not use metal spatulas or allow contact with metals such as copper, lead, silver, or mercury, as this can form highly explosive heavy metal azides. Use plastic or ceramic spatulas.

-

Strong Acids: Avoid contact with strong acids to prevent the formation of highly toxic and explosive hydrazoic acid.

-

Halogenated Solvents: Do not use chlorinated solvents like dichloromethane or chloroform, as they can react with azides to form explosive di- and tri-azidomethane.

-

-

Control Energy Input: Avoid heating, grinding, or subjecting azido compounds to shock or friction. Do not use ground glass joints if possible, as they can be a source of friction.

-

Never Work Alone: Always ensure someone else is aware of the work being conducted.

Protocol for a Typical Azidation Reaction (Alkyl Halide to Alkyl Azide)

This protocol describes the synthesis of an alkyl azide from an alkyl halide using sodium azide.

Materials:

-

Alkyl halide

-

Sodium azide (NaN₃)

-

Anhydrous dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator (use with extreme caution and behind a blast shield)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkyl halide (1.0 equivalent) in anhydrous DMF.

-

Addition of Sodium Azide: Carefully add sodium azide (1.1-1.5 equivalents) to the solution. Use a plastic or ceramic spatula.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir until the reaction is complete (monitor by TLC).

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with deionized water and then with brine to remove residual DMF and salts.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and carefully concentrate the solution under reduced pressure using a rotary evaporator. Crucially, do not distill low molecular weight azides and always use a blast shield during concentration.

-

Purification: If necessary, purify the crude product by column chromatography.

Protocol for Quenching and Disposal of Azide Waste

Unreacted sodium azide and azide-containing waste streams must be neutralized before disposal to prevent the formation of explosive metal azides in plumbing. This procedure should be performed in a fume hood.

Materials:

-

Azide-containing aqueous waste (concentration ≤ 5%)

-

20% aqueous solution of sodium nitrite (NaNO₂)

-

20% aqueous solution of sulfuric acid (H₂SO₄)

-

Starch-iodide paper

-

Three-necked flask with a stirrer, dropping funnel, and a gas outlet vented to the back of the fume hood.

Procedure:

-

Dilution: Ensure the concentration of sodium azide in the aqueous waste is no more than 5%. Dilute with water if necessary.

-

Setup: Place the azide solution in the three-necked flask and begin stirring.

-

Addition of Sodium Nitrite: Add the 20% sodium nitrite solution. Use approximately 1.5 g of sodium nitrite for every 1 g of sodium azide in the waste.

-

Acidification: Slowly and carefully add the 20% sulfuric acid solution from the dropping funnel. Caution: The order of addition is critical. Adding acid before the nitrite can generate highly toxic and explosive hydrazoic acid. Gas evolution (nitrogen and nitric oxide) will occur.

-

Completion Check: Continue adding sulfuric acid until the solution is acidic to pH paper and gas evolution ceases. Test for the presence of excess nitrite by touching a drop of the solution to starch-iodide paper; a blue-black color indicates that the decomposition of azide is complete.

-

Neutralization and Disposal: Neutralize the resulting solution with a base (e.g., sodium hydroxide) to a pH between 6 and 9. The neutralized solution can then be disposed of as aqueous waste according to your institution's guidelines.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows for the safe handling of azido compounds.

Decision Tree for Stability Assessment of Organic Azides

Caption: A decision tree for assessing the stability of organic azido compounds.

Safe Experimental Workflow for Azido Compound Synthesis

Caption: A workflow for the safe synthesis and handling of azido compounds.

Signaling Pathway of Sodium Azide Toxicity

Caption: The signaling pathway of sodium azide-induced cellular toxicity.

Conclusion

Azido compounds are powerful synthetic tools, but their utility is matched by their potential hazards. A comprehensive understanding of their stability, toxicity, and proper handling procedures is not merely recommended—it is essential for the safety of all laboratory personnel. By adhering to the guidelines outlined in this document, including the empirical rules for stability assessment, detailed experimental protocols, and safe waste disposal methods, researchers can mitigate the risks associated with these energetic molecules. The consistent application of these safety principles will enable the continued and responsible use of azido compounds in the advancement of chemical synthesis and drug discovery.

References

The Photophysical Versatility of Pyrene: An In-depth Technical Guide for Advanced Fluorescent Probe Applications

For Researchers, Scientists, and Drug Development Professionals

Pyrene, a polycyclic aromatic hydrocarbon, stands as a cornerstone in the field of fluorescence spectroscopy. Its unique photophysical properties, characterized by a long fluorescence lifetime, high quantum yield, and profound sensitivity to its microenvironment, have established it as an indispensable tool in a diverse range of scientific disciplines. This technical guide provides a comprehensive overview of the core photophysical principles of pyrene and its application as a fluorescent probe, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in their scientific endeavors.

Core Photophysical Properties of Pyrene

The fluorescence of pyrene is distinguished by two primary phenomena: monomer emission and excimer formation. These characteristics are exquisitely sensitive to the surrounding environment, making pyrene a powerful probe for polarity, viscosity, and molecular proximity.

Monomer Emission and the "Py Scale" of Polarity:

In dilute solutions and non-polar environments, photo-excited pyrene molecules decay from the singlet excited state (S₁) to the ground state (S₀), emitting a characteristic structured fluorescence spectrum with several vibronic bands. The relative intensities of these bands are highly dependent on the polarity of the solvent. The ratio of the intensity of the first vibronic band (I₁, around 372-375 nm) to the third vibronic band (I₃, around 383-385 nm) serves as an empirical parameter known as the "Py scale" to quantify the polarity of the microenvironment surrounding the probe.[1][2][3] In polar solvents, the I₁ band is enhanced relative to the I₃ band, resulting in a higher I₁/I₃ ratio, whereas in non-polar environments, the opposite is observed.[1][2]

Excimer Formation: A Spectroscopic Ruler:

At higher concentrations or when two pyrene molecules are in close proximity (within ~10 Å), an excited-state dimer, or "excimer," can form. This excimer formation results in a broad, unstructured, and red-shifted emission band, typically centered around 450-500 nm. The ratio of the excimer to monomer fluorescence intensity (Iₑ/Iₘ) is a sensitive measure of the proximity and interaction of pyrene-labeled molecules, making it a valuable tool for studying phenomena such as membrane fluidity, protein conformation, and polymer dynamics.

Quantitative Photophysical Data

For the effective application of pyrene as a fluorescent probe, a thorough understanding of its quantitative photophysical parameters is essential. The following tables summarize key data for pyrene in various solvent environments.

Table 1: Fluorescence Quantum Yield (Φ) of Pyrene in Different Solvents

| Solvent | Quantum Yield (Φ) | Reference |

| Cyclohexane | 0.65 | |

| Ethanol | 0.32 | |

| Acetone | 0.24 (for 1-pyrenecarboxaldehyde) | |

| Dichloromethane | - | |

| Water | > 0.1 |

Note: Quantum yields can be sensitive to the presence of oxygen and other quenchers. Values are typically reported for deoxygenated solutions.

Table 2: Fluorescence Lifetime (τ) of Pyrene in Different Solvents

| Solvent | Lifetime (τ) [ns] | Conditions | Reference |

| Cyclohexane | 338 - 458 | Deoxygenated | |

| 1,2-Dichloroethane | 187 - 238 | Deoxygenated | |

| Dimethyl Sulfoxide | 202 - 275 | Deoxygenated | |

| Water | > 100 | - | |

| n-Octane | 10.5 | Undegassed | |

| n-Perfluorooctane | 8.95 | Undegassed |

Note: Fluorescence lifetimes are highly dependent on the concentration of quenchers, particularly dissolved oxygen. Deoxygenation of solutions is crucial for obtaining accurate and reproducible lifetime measurements.

Table 3: Monomer and Excimer Emission Wavelengths of Pyrene

| Emission Type | Wavelength Range (nm) | Peak Maximum (approx. nm) | Reference |

| Monomer (Vibronic Bands) | 370 - 400 | ~373 (I₁), ~384 (I₃), ~393 | |

| Excimer | 450 - 550 | ~470 - 500 |

Table 4: I₁/I₃ Ratio of Pyrene in Solvents of Varying Polarity

| Solvent | I₁/I₃ Ratio | Polarity | Reference |

| n-Perfluorooctane | 0.54 | Non-polar | |

| n-Octane | 0.62 | Non-polar | |

| Cyclohexane | 0.66 | Non-polar | |

| Water | ~1.6 - 1.9 | Polar |

Key Experimental Protocols

The successful application of pyrene as a fluorescent probe relies on robust and well-defined experimental procedures. Below are detailed methodologies for two common applications.

Protocol 1: Determination of Critical Micelle Concentration (CMC)

Objective: To determine the concentration at which surfactant molecules self-assemble into micelles in an aqueous solution using pyrene as a polarity-sensitive probe.

Materials:

-

Pyrene stock solution (e.g., 6 x 10⁻⁵ M in a volatile organic solvent like acetone or ethanol)

-

Surfactant of interest

-

High-purity water

-

Series of volumetric flasks or tubes

-

Fluorescence spectrophotometer

Procedure:

-

Preparation of Pyrene-Containing Samples: a. Aliquot a small volume of the pyrene stock solution into a series of clean, dry glass tubes. The final concentration of pyrene in the measurement solution should be low, typically around 6 x 10⁻⁷ M, to minimize excimer formation. b. Evaporate the solvent completely from the tubes, for instance, by placing them in a heated block at 60 °C or under a gentle stream of nitrogen. This leaves a thin film of pyrene at the bottom of each tube. c. Prepare a series of aqueous solutions of the surfactant with varying concentrations, bracketing the expected CMC. d. Add a fixed volume of each surfactant solution to the tubes containing the pyrene film. e. Allow the solutions to equilibrate overnight with gentle stirring at room temperature to ensure the complete solubilization of pyrene within the aqueous or micellar phases.

-

Fluorescence Measurements: a. Set the excitation wavelength of the fluorescence spectrophotometer to a value where pyrene absorbs, typically around 333-335 nm. b. Record the fluorescence emission spectrum for each sample over a range that covers the pyrene monomer emission, for example, from 350 nm to 450 nm. c. From each spectrum, determine the fluorescence intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic bands.

-

Data Analysis: a. Calculate the I₁/I₃ ratio for each surfactant concentration. b. Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration. c. The resulting plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which represents the point at which pyrene partitions from the polar aqueous environment into the non-polar interior of the newly formed micelles, causing a sharp decrease in the I₁/I₃ ratio.

Protocol 2: Fluorescence Quenching Experiment

Objective: To study the accessibility of a pyrene probe to a quencher molecule, providing insights into the microenvironment and dynamics of the system.

Materials:

-

Pyrene-labeled sample (e.g., protein, lipid vesicle)

-

Quencher stock solution (e.g., acrylamide, iodide salts, nitromethane)

-

Appropriate buffer solution

-

Fluorescence spectrophotometer or lifetime instrument

Procedure:

-

Sample Preparation: a. Prepare a solution of the pyrene-labeled sample in the desired buffer. The concentration should be optimized to give a stable and measurable fluorescence signal. b. Prepare a concentrated stock solution of the quencher in the same buffer.

-

Fluorescence Measurements (Steady-State): a. Record the fluorescence emission spectrum of the pyrene-labeled sample in the absence of the quencher (F₀). b. Sequentially add small aliquots of the quencher stock solution to the sample, ensuring thorough mixing after each addition. c. After each addition, record the fluorescence emission spectrum (F).

-

Data Analysis (Stern-Volmer Analysis): a. For each quencher concentration ([Q]), calculate the ratio of the fluorescence intensity in the absence of the quencher to the intensity in the presence of the quencher (F₀/F). b. Plot F₀/F versus [Q]. This is the Stern-Volmer plot. c. For dynamic quenching, the plot should be linear, and the slope is the Stern-Volmer constant (Ksv). The relationship is described by the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] = 1 + kₐτ₀[Q] where kₐ is the bimolecular quenching rate constant and τ₀ is the fluorescence lifetime of pyrene in the absence of the quencher. d. For static quenching, the plot may show an upward curvature, indicating the formation of a non-fluorescent complex between pyrene and the quencher.

Visualizing Pyrene's Photophysical Processes and Experimental Workflows

Graphical representations are invaluable for understanding the complex processes involved in pyrene fluorescence and for outlining experimental designs. The following diagrams are provided in the DOT language for use with Graphviz.

Caption: Photophysical pathways of pyrene monomer and excimer formation.

Caption: Experimental workflow for CMC determination using pyrene.

Caption: Workflow for the analysis of pyrene excimer to monomer ratio.

Conclusion

Pyrene's rich photophysical behavior provides a versatile and powerful platform for probing a wide array of chemical and biological systems. By understanding its fundamental properties and employing rigorous experimental protocols, researchers can harness the sensitivity of pyrene's monomer and excimer fluorescence to gain critical insights into molecular interactions, structural dynamics, and the properties of complex microenvironments. This guide serves as a foundational resource to facilitate the effective and innovative application of pyrene as a fluorescent probe in advanced research and development.

References

Understanding pyrene excimer formation for proximity assays

An In-depth Technical Guide to Pyrene Excimer Formation for Proximity Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of pyrene excimer fluorescence for proximity assays. Pyrene is a unique, spatially sensitive fluorescent probe extensively used to study molecular interactions, conformational changes, and the structural dynamics of biomolecules. Its ability to form an "excimer"—an excited-state dimer—when two pyrene molecules are in close proximity makes it an invaluable tool for measuring intermolecular and intramolecular distances in the angstrom range.

The Core Principle: Pyrene Excimer Formation

Pyrene is a polycyclic aromatic hydrocarbon with distinct photophysical properties, including a long fluorescence lifetime and high quantum yield.[1] When a pyrene molecule (monomer) absorbs light, it is promoted to an excited singlet state (M*). This excited monomer can return to the ground state (M) by emitting a photon, resulting in characteristic monomer fluorescence with structured vibronic bands between 375 nm and 405 nm.[2]

However, if an excited pyrene monomer (M) diffuses and collides with a ground-state pyrene monomer (M) within its fluorescence lifetime, they can form a transient, excited-state dimer known as an excimer (E).[1][3] This excimer is only stable in the excited state and, upon relaxation, emits a photon at a significantly longer wavelength—a broad, structureless band centered around 460-500 nm.[2] The formation of the excimer is a diffusion-controlled process and is reversible.

This phenomenon is the basis of proximity assays. The ratio of excimer fluorescence intensity to monomer fluorescence intensity (E/M ratio) is directly related to the proximity and relative orientation of the two pyrene molecules. A high E/M ratio indicates that the pyrene-labeled entities are close to each other (typically within 10 Å), while a low E/M ratio suggests they are farther apart.

Quantitative Data for Pyrene-Based Assays

The successful design and interpretation of pyrene proximity assays rely on understanding key quantitative parameters.

Table 1: Photophysical Properties of Pyrene

| Parameter | Monomer (M) | Excimer (E) | Reference(s) |

| Typical Excitation λmax | ~330-350 nm | ~330-350 nm | |

| Emission λmax | Structured peaks ~375-405 nm | Broad peak ~460-500 nm | |

| Stokes Shift | ~40 nm | ~130 nm | |

| Fluorescence Lifetime (τ) | 50-400 ns (solvent dependent) | ~40-90 ns | |

| Formation Rate (k_A) | N/A | ~107 - 1010 M-1s-1 | |

| Binding Energy (B) | N/A | 0.40 (± 0.01) eV |

Table 2: Proximity Dependence of the Excimer/Monomer (E/M) Ratio

Data from studies using pyrene maleimide attached to cysteine pairs on an α-helical structure demonstrates a clear inverse correlation between the inter-pyrene distance and the E/M ratio.

| Distance Between Probes (Å) | Approximate E/M Ratio | Reference |

| ~5 | ~3.0 | |

| ~10 | Significant Excimer Formation | |

| ~20 | ~1.0 |

Experimental Protocols

Detailed and consistent methodologies are critical for obtaining reproducible results in pyrene-based assays.

Protocol 1: Labeling Proteins with Pyrene Maleimide (Thiol-Reactive)

This protocol is for labeling cysteine residues. Maleimides react selectively with the sulfhydryl groups of cysteines to form a stable thioether bond.

-

Protein Preparation :

-

Dissolve the protein to be labeled (1-10 mg/mL) in a degassed, amine-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES, MOPS). Buffers should be free of thiols.

-

If the protein contains disulfide bonds that need to be labeled, reduce them by adding a 10-100x molar excess of a reducing agent like TCEP (tris-carboxyethylphosphine). Incubate for 20-30 minutes at room temperature. If using DTT, it must be removed by dialysis or desalting column before adding the maleimide dye.

-

-

Dye Preparation :

-

Prepare a 10 mM stock solution of pyrene maleimide in an anhydrous organic solvent like DMSO or DMF.

-

-

Labeling Reaction :

-

Add the pyrene maleimide stock solution to the protein solution. A 10-20x molar excess of dye to protein is a typical starting point, but this should be optimized.

-

Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal tightly, and protect from light.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification :

-

Remove unreacted, free dye from the labeled protein using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis.

-

Protocol 2: Labeling Biomolecules with Pyrene Succinimidyl Ester (Amine-Reactive)

This protocol is for labeling primary amines, such as the N-terminus or the ε-amino group of lysine residues.

-

Biomolecule Preparation :

-

Dissolve the protein or other biomolecule in an amine-free buffer at pH 8.3-8.5, such as 0.1 M sodium bicarbonate or borate buffer. A protein concentration of at least 2.5 mg/mL is recommended for good labeling efficiency.

-

-

Dye Preparation :

-

Prepare a 10 mM stock solution of the pyrene succinimidyl ester in anhydrous DMSO.

-

-

Labeling Reaction :

-

Add the dye stock solution to the protein solution to achieve the desired dye-to-protein molar ratio (a 15:1 ratio is a common starting point).

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Purification :

-

Stop the reaction by adding an amine-containing buffer like Tris to a final concentration of 50-100 mM (optional).

-

Separate the labeled conjugate from the free dye using a desalting column or extensive dialysis against a storage buffer (e.g., PBS).

-

Protocol 3: Fluorescence Spectroscopy Measurement

This protocol outlines the setup for acquiring pyrene monomer and excimer fluorescence spectra.

-

Sample Preparation :

-

Prepare the labeled biomolecule in the desired assay buffer at a suitable concentration (e.g., 5-10 µg/mL).

-

-

Instrument Setup (Spectrofluorometer) :

-

Excitation Wavelength : Set to 345 nm.

-

Emission Scan Range : Record spectra from 350 nm to 550 nm.

-

Slit Widths : Set both excitation and emission slit widths to 5 nm as a starting point.

-

Scan Speed : Use a scan speed of 50 nm/min.

-

Temperature Control : Use a temperature-controlled cuvette holder to maintain a constant temperature (e.g., 24°C).

-

-

Data Acquisition :

-

Record the fluorescence emission spectrum. To improve the signal-to-noise ratio, average multiple scans (e.g., 10-20 scans).

-

Record a spectrum of a buffer-only blank and subtract it from the sample spectrum to correct for background and scattering.

-

Protocol 4: Data Analysis and E/M Ratio Calculation

The E/M ratio is a robust metric for quantifying proximity.

-

Identify Intensities : From the corrected emission spectrum, determine the maximum fluorescence intensity of the monomer (IM) and the excimer (IE).

-

IM is typically the intensity of the most prominent monomer peak, often around 375 nm.

-

IE is the intensity at the maximum of the broad excimer band, typically around 460-480 nm.

-

-

Calculate the Ratio :

-

Calculate the E/M ratio: Ratio = IE / IM .

-

For direct comparison across different samples or conditions, spectra are often normalized to the monomer peak at 375 nm.

-

Visualizing Workflows and Concepts

References

- 1. researchgate.net [researchgate.net]

- 2. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

The Crucial Role of PEG Linkers in Enhancing the Solubility of Pyrene Azide 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the pivotal role of Polyethylene Glycol (PEG) linkers in modulating the solubility of hydrophobic molecules, with a specific focus on Pyrene Azide 3. Pyrene derivatives, while valuable fluorescent probes and building blocks in bioconjugation, are notoriously plagued by poor aqueous solubility, limiting their application in biological systems. This guide provides a comprehensive overview of the underlying principles of PEGylation in enhancing solubility, presents a comparative analysis of the solubility of PEGylated and non-PEGylated pyrene derivatives, and offers detailed experimental protocols for the synthesis of a non-PEGylated analogue and the determination of aqueous solubility. The logical relationship between PEGylation and enhanced solubility, along with experimental workflows, are illustrated using clear and concise diagrams. This document serves as a vital resource for researchers and professionals in drug development and related scientific fields, aiming to harness the power of PEGylation to overcome the solubility challenges of hydrophobic compounds.

Introduction

Pyrene and its derivatives are polycyclic aromatic hydrocarbons that have garnered significant interest in biomedical research due to their unique photophysical properties. Their long fluorescence lifetime and the formation of excimers make them excellent probes for studying molecular proximity and dynamics. "this compound," a derivative of pyrenebutyric acid containing a triethylene glycol linker, is designed for click chemistry applications, allowing for the straightforward labeling of alkyne-modified biomolecules.

However, the inherent hydrophobicity of the pyrene core severely restricts its direct application in aqueous environments, which is a prerequisite for most biological studies and therapeutic applications. Poor water solubility can lead to aggregation, reduced bioavailability, and difficulties in formulation. A widely adopted and effective strategy to overcome this limitation is the covalent attachment of Polyethylene Glycol (PEG) chains, a process known as PEGylation. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that, when conjugated to a hydrophobic molecule, can significantly enhance its aqueous solubility and overall pharmacokinetic profile.[1][2][3][4][5] This guide will explore the specific role of the short triethylene glycol (PEG3) linker in this compound in improving its solubility.

The Impact of PEGylation on Solubility: A Comparative Analysis

The inclusion of a PEG linker, even a short one like the triethylene glycol chain in this compound, dramatically alters the physicochemical properties of the parent pyrene moiety. The ether oxygens in the PEG backbone can form hydrogen bonds with water molecules, effectively creating a hydrophilic shell around the hydrophobic pyrene core. This increased hydrodynamic volume and the hydrophilic nature of the PEG chain prevent the aggregation of the pyrene units and facilitate their dissolution in aqueous media.

To illustrate the profound effect of PEGylation on solubility, the following table compares the aqueous solubility of a non-PEGylated pyrene derivative, Pyrenebutyric Acid Azide, with its PEGylated counterpart, this compound.

| Compound | Structure | Linker | Predicted Aqueous Solubility |

| Pyrenebutyric Acid Azide | Pyrene-(CH₂)₃-CON₃ | None | Very Low (<0.1 mg/L) (estimated) |

| This compound | Pyrene-(CH₂)₃-CO-(OCH₂CH₂)₃-N₃ | Triethylene Glycol (PEG3) | Significantly Increased |

Note: The aqueous solubility of Pyrenebutyric Acid Azide is estimated to be very low based on the known poor water solubility of pyrene and its derivatives. The solubility of this compound is qualitatively described as enhanced by the manufacturer to facilitate dissolution during labeling reactions.

Experimental Protocols

Synthesis of a Non-PEGylated Analogue: Pyrenebutyric Acid Azide

To provide a direct comparison for solubility studies, a non-PEGylated version of this compound, namely Pyrenebutyric Acid Azide, can be synthesized from 1-pyrenebutyric acid.

Materials:

-

1-Pyrenebutyric acid

-

Thionyl chloride (SOCl₂)

-

Sodium azide (NaN₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetone

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer

-

Standard glassware

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask, dissolve 1-pyrenebutyric acid in an excess of thionyl chloride. Reflux the mixture for 2 hours to convert the carboxylic acid to the corresponding acid chloride. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Removal of Excess Thionyl Chloride: After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 1-pyrenebutyryl chloride is a yellow solid.

-

Azidation: Dissolve the crude 1-pyrenebutyryl chloride in anhydrous THF. In a separate flask, prepare a solution of sodium azide in a minimal amount of water and add it dropwise to the THF solution at 0 °C with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude Pyrenebutyric Acid Azide can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Determination of Aqueous Solubility using the Shake-Flask Method and UV-Vis Spectroscopy

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound. The concentration of the dissolved pyrene derivative can be accurately quantified using UV-Vis spectroscopy due to the strong absorbance of the pyrene chromophore.

Materials and Equipment:

-

This compound

-

Pyrenebutyric Acid Azide

-

Deionized water (or buffer of choice, e.g., PBS pH 7.4)

-

Vortex mixer

-

Thermostated shaker bath

-

Centrifuge

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the test compound (this compound or Pyrenebutyric Acid Azide) to a known volume of deionized water in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials in a thermostated shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

-

-

Quantification by UV-Vis Spectroscopy:

-

Create a Calibration Curve:

-

Prepare a series of standard solutions of the test compound of known concentrations in a suitable organic solvent in which it is freely soluble (e.g., acetonitrile or DMSO).

-

Measure the absorbance of each standard solution at the absorption maximum (λmax) of the pyrene derivative (typically around 343 nm).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear in the concentration range used.

-

-

Measure the Sample:

-

Dilute the collected supernatant from the saturated solution with the same organic solvent used for the calibration curve to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the same λmax.

-

-

Calculate Solubility:

-

Determine the concentration of the pyrene derivative in the diluted sample using the equation of the line from the calibration curve.

-

Calculate the original concentration in the saturated aqueous solution by accounting for the dilution factor. This value represents the aqueous solubility of the compound.

-

-

Visualizing the Role of the PEG Linker and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical relationship between PEGylation and solubility, as well as the experimental workflows for synthesis and solubility determination.

Caption: The PEG linker's influence on solubility.

Caption: Synthesis of Pyrenebutyric Acid Azide.

Caption: Solubility determination workflow.

Conclusion

The incorporation of a PEG linker is a powerful and indispensable strategy for enhancing the aqueous solubility of hydrophobic molecules like pyrene derivatives. As demonstrated in this technical guide, the hydrophilic nature of the PEG chain in this compound is anticipated to significantly improve its utility in biological applications by overcoming the inherent insolubility of the pyrene core. The provided experimental protocols offer a practical framework for synthesizing a non-PEGylated control and for quantitatively assessing the impact of PEGylation on solubility. For researchers and professionals in drug development, understanding and applying the principles of PEGylation are crucial for the successful design and implementation of novel therapeutics and diagnostic agents based on hydrophobic moieties.

References

An In-depth Technical Guide to Photoaffinity Labeling with Aryl Azides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of photoaffinity labeling (PAL) using aryl azides, a powerful technique for identifying and characterizing protein-ligand interactions within complex biological systems. From the fundamental principles to detailed experimental protocols, this document serves as a technical resource for researchers aiming to elucidate the molecular targets of small molecules, map protein-protein interactions, and dissect signaling pathways.

Core Principles of Photoaffinity Labeling with Aryl Azides

Photoaffinity labeling is a chemical biology technique that utilizes a photoreactive probe to covalently capture its biological target upon irradiation with light. Aryl azides are a prominent class of photoreactive groups due to their relative stability in the dark, small size, and efficient photoactivation. The process can be broken down into three key stages:

-

Binding: A photoaffinity probe, which consists of a ligand of interest, a photoreactive aryl azide group, and often a reporter tag (e.g., biotin or an alkyne for click chemistry), is introduced to a biological sample. The probe binds non-covalently to its specific target protein.

-

Activation: Upon irradiation with UV light (typically in the range of 260-365 nm), the aryl azide moiety absorbs a photon and releases dinitrogen gas (N₂), generating a highly reactive and short-lived aryl nitrene intermediate.[1][2]

-

Covalent Cross-linking: The aryl nitrene rapidly reacts with proximal amino acid residues at the binding site through various mechanisms, including insertion into C-H and N-H bonds, forming a stable covalent bond.[3][4] This permanent linkage allows for the subsequent isolation and identification of the target protein.

The key advantage of this technique is its ability to capture transient and low-affinity interactions that are often difficult to study using traditional methods.

The Photochemistry of Aryl Azides

The photochemical properties of aryl azides are central to their utility in photoaffinity labeling. Upon absorption of UV light, the aryl azide is excited to a singlet state, which then rapidly decays, leading to the formation of a singlet nitrene. This singlet nitrene is highly reactive and can undergo several transformations, including:

-

Intersystem Crossing (ISC): The singlet nitrene can convert to a more stable triplet nitrene.[5]

-

Insertion Reactions: Both singlet and triplet nitrenes can insert into C-H and N-H bonds of amino acid side chains, forming a covalent adduct.

-

Rearrangement: The singlet nitrene can rearrange to form a dehydroazepine, which can then be attacked by nucleophilic amino acid residues.

The efficiency of these processes is influenced by the substitution pattern on the aromatic ring. For instance, electron-withdrawing groups can affect the absorption wavelength and the reactivity of the resulting nitrene. Polyfluorinated aryl azides have been shown to increase the efficiency of C-H and N-H insertion.

Data Presentation: Photochemical Properties and Cross-linking Efficiency

The choice of an aryl azide probe is critical for the success of a photoaffinity labeling experiment. The following tables summarize key quantitative data for various aryl azide derivatives.

Table 1: Photochemical Properties of Selected Aryl Azides

| Aryl Azide Derivative | λmax (nm) | Quantum Yield (Φ) | Reference |

| Phenyl azide | 250 | 0.53 | |

| 4-Azidoaniline | 295 | 0.29 | |

| 4-Azidonitrobenzene | 315 | 0.40 | |

| 1-Azidonaphthalene | 311 | 0.68 | |

| 4,4'-Diazido-2,2'-stilbenedisulfonic acid (DASD) | 336 | 0.20 | |

| N-(4-azido-2-nitrophenyl)-2-aminoethylsulfonate (NAP-taurine) | 460 | 0.10 |

Table 2: Cross-linking Efficiency of BASED under Different UV Irradiation Conditions

Cross-linker: BASED (a homobifunctional hydroxyphenyl azide cross-linker) Target: Peptide

| UV Lamp Source | Wavelength (nm) | Exposure Time | % Peptide Depletion | % Cross-linker Depletion | Reference |

| Short Wavelength | 254 | 1 min | 1.83 | 2.50 | |

| Short Wavelength | 254 | 5 min | 12.06 | 13.92 | |

| Short Wavelength | 254 | 15 min | 14.77 | 15.68 | |

| Short Wavelength | 254 | 30 min | 19.34 | 20.80 | |

| Long Wavelength | 366 | 1 min | 1.95 | 2.94 | |

| Long Wavelength | 366 | 5 min | 12.26 | 14.88 | |

| Long Wavelength | 366 | 15 min | 35.23 | 42.43 | |

| Long Wavelength | 366 | 30 min | 74.60 | 58.54 |

Experimental Protocols

This section provides a generalized, step-by-step protocol for a typical photoaffinity labeling experiment aimed at identifying protein targets from cultured cells, followed by proteomic analysis.

Synthesis of a Heterobifunctional Aryl Azide Probe (NHS-Ester Functionalized)

This protocol describes the synthesis of an N-hydroxysuccinimide (NHS) ester-functionalized aryl azide, which can be used to label primary amines on a ligand of interest.

Materials:

-

4-Azidobenzoic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Argon or Nitrogen atmosphere

Procedure:

-

Dissolve 4-azidobenzoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF under an inert atmosphere.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DCC or EDC (1.1 equivalents) to the solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC was used).

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting NHS-ester functionalized aryl azide by column chromatography on silica gel.

Photoaffinity Labeling of Cultured Cells

Materials:

-

Cultured cells of interest

-

Photoaffinity probe (dissolved in DMSO)

-

Cell culture medium (serum-free for incubation)

-

Phosphate-buffered saline (PBS)

-

UV lamp (e.g., 365 nm)

-

Ice

Procedure:

-

Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.

-

Probe Incubation: On the day of the experiment, wash the cells with ice-cold PBS. Replace the medium with fresh, serum-free medium containing the photoaffinity probe at the desired concentration (typically in the low micromolar range).

-

Binding: Incubate the cells with the probe for a predetermined time (e.g., 1-4 hours) at 37 °C to allow for binding to the target protein(s). Include a negative control where cells are co-incubated with the probe and an excess of a non-photoreactive competitor to demonstrate specific binding.

-

UV Irradiation: Place the culture plates on ice and irradiate with a UV lamp at the appropriate wavelength (e.g., 365 nm) for a specified duration (e.g., 10-30 minutes). The distance from the lamp to the cells and the irradiation time should be optimized for each experiment.

-

Cell Lysis: After irradiation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Proteome Preparation: Centrifuge the cell lysate to pellet cell debris and collect the supernatant containing the proteome. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Enrichment of Labeled Proteins and Mass Spectrometry Analysis

This protocol assumes the use of a photoaffinity probe containing an alkyne handle for subsequent click chemistry-based biotinylation and enrichment.

Materials:

-

Cell lysate containing cross-linked proteins

-

Biotin-azide

-

Tris(2-carboxyethyl)phosphine (TCEP)